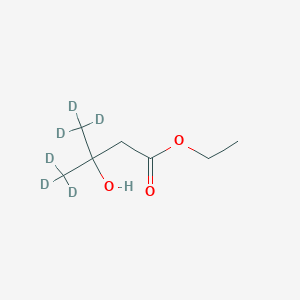
Ethyl 3-hydroxy-3-methylbutanoate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-3-methylbutanoate-d6 is a deuterium-labeled compound, specifically a deuterated form of Ethyl 3-hydroxy-3-methylbutanoate. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which can be useful in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-methylbutanoate-d6 typically involves the deuteration of Ethyl 3-hydroxy-3-methylbutanoate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-methylbutanoate-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 3-methyl-3-oxobutanoate.
Reduction: Formation of 3-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-methylbutanoate-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Used in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-methylbutanoate-d6 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic and pharmacokinetic profiles, leading to differences in its biological activity compared to its non-deuterated counterpart. The compound can undergo various enzymatic reactions, leading to the formation of metabolites that can be studied to understand its effects .
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-methylbutanoate-d6 can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-methylbutanoate: The non-deuterated form of the compound.
Ethyl 3-hydroxy-3-methylbutyrate: Another ester with similar chemical properties.
3-Hydroxy-3-methylbutanoic acid: The corresponding acid form of the compound.
The uniqueness of this compound lies in the presence of deuterium atoms, which can provide valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
ethyl 4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C7H14O3/c1-4-10-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3/i2D3,3D3 |
InChI Key |
HKEDUIGHSRRIKD-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(=O)OCC)(C([2H])([2H])[2H])O |
Canonical SMILES |
CCOC(=O)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


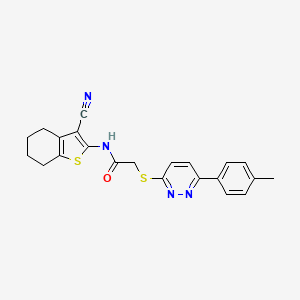
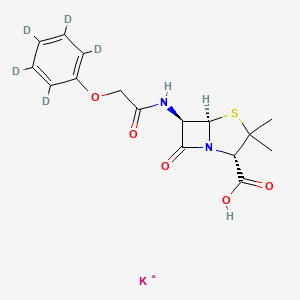
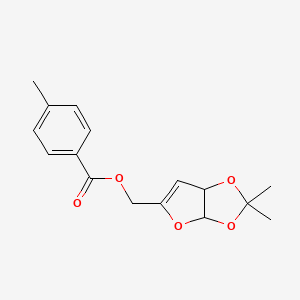
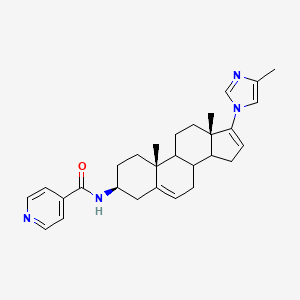


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
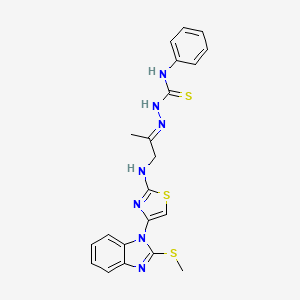
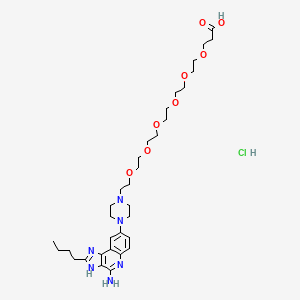
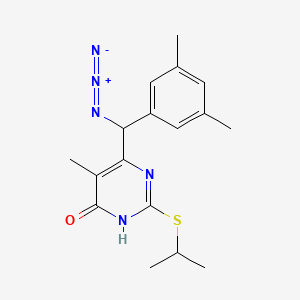

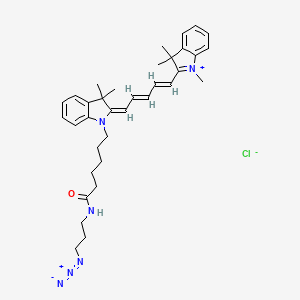

![3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12394745.png)
